molecular formula C22H15ClFN3O2 B2907810 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 903283-46-5

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2907810
CAS No.: 903283-46-5
M. Wt: 407.83
InChI Key: CYSKGDPFGNNRRC-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing a five-membered nitrogen-containing ring fused to a six-membered benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.

    Introduction of the 4-chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine.

    Attachment of the 4-fluorophenyl Group: The 4-fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-fluoroaniline in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide: Similar structure but lacks the 4-fluorophenyl group.

    2-amino-3-(4-methylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide: Similar structure but has a 4-methylbenzoyl group instead of the 4-chlorobenzoyl group.

Uniqueness

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is unique due to the presence of both the 4-chlorobenzoyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSKGDPFGNNRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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